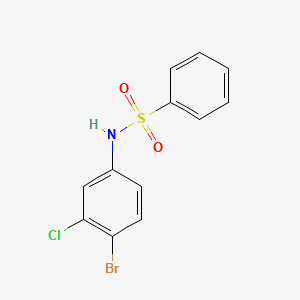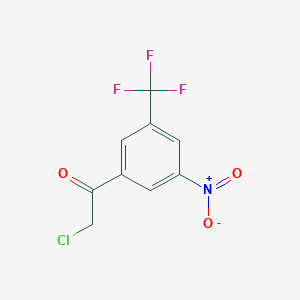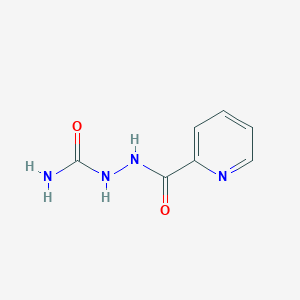![molecular formula C13H11NO3 B12451279 3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12451279.png)
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol is a Schiff base compound formed by the condensation of 2,3-dihydroxybenzaldehyde and 4-aminophenol. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 4-aminophenol in water at room temperature. The reaction mixture is stirred until the formation of the Schiff base is complete. The product is then crystallized using solvents such as dry methanol or a mixture of methanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
科学的研究の応用
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of sensors and materials with specific optical and electronic properties
作用機序
The mechanism of action of 3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, coordination, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 3-[(E)-[(2-hydroxyphenyl)imino]methyl]benzene-1,2-diol
- 3-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]benzene-1,2-diol
- 4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol
Uniqueness
3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol is unique due to its specific structural arrangement, which allows it to exhibit distinct tautomeric forms and zwitterionic characteristics.
特性
分子式 |
C13H11NO3 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
3-[(4-hydroxyphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H11NO3/c15-11-6-4-10(5-7-11)14-8-9-2-1-3-12(16)13(9)17/h1-8,15-17H |
InChIキー |
XUMDUPGXBNPWSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[([1,1'-Biphenyl]-4-yl)oxy]aniline](/img/structure/B12451198.png)
![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)
![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)


![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
![2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide](/img/structure/B12451246.png)

![1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12451286.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B12451292.png)

